molecular formula C21H18 B6308826 9-(2-Phenylethyl)fluorene CAS No. 10423-31-1

9-(2-Phenylethyl)fluorene

Cat. No. B6308826
CAS RN: 10423-31-1
M. Wt: 270.4 g/mol
InChI Key: BQIDBGDPGPVLAD-UHFFFAOYSA-N
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Description

9-(2-Phenylethyl)fluorene (9-PEF) is a synthetic compound that has been studied for its potential in a variety of applications. It is a derivative of fluorene, a naturally occurring aromatic hydrocarbon. 9-PEF has been found to have interesting properties that make it a promising compound for use in scientific research and laboratory experiments.

Scientific Research Applications

9-(2-Phenylethyl)fluorene has been studied for its potential applications in scientific research. It has been used in organic synthesis and material science, as well as in the study of medicinal chemistry and drug discovery. In particular, 9-(2-Phenylethyl)fluorene has been found to be a useful tool in the development of new drugs, as it can be used to modify the structure of existing drugs to create new compounds with desired properties.

Mechanism of Action

The mechanism of action of 9-(2-Phenylethyl)fluorene is not yet fully understood. However, it is known that the compound can bind to certain proteins and enzymes in the body, which can lead to changes in the activity of these proteins and enzymes. This may result in changes in the levels of certain biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 9-(2-Phenylethyl)fluorene have not yet been fully studied. However, studies have found that the compound can have an effect on certain biochemical processes, such as the production of reactive oxygen species. It has also been found to have an effect on the activity of certain enzymes, such as cytochrome P450.

Advantages and Limitations for Lab Experiments

The use of 9-(2-Phenylethyl)fluorene in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it can be used to modify existing drugs to create new compounds with desired properties. However, there are some limitations to its use in laboratory experiments. For example, it is not yet fully understood how the compound interacts with proteins and enzymes in the body, and it is not known how it affects biochemical and physiological processes.

Future Directions

There are a number of potential future directions for the use of 9-(2-Phenylethyl)fluorene. For example, further research could be done to better understand its mechanism of action and its effects on biochemical and physiological processes. Additionally, further research could be done to explore its potential applications in organic synthesis and material science, as well as its potential use in drug development. Finally, further research could be done to explore its potential use in other areas, such as biotechnology and nanotechnology.

Synthesis Methods

9-(2-Phenylethyl)fluorene can be synthesized by a variety of methods. The most common method is the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde or ketone. This reaction produces a substituted fluorene. Other methods for synthesizing 9-(2-Phenylethyl)fluorene include the Dieckmann cyclization, the Ullmann reaction, and the Stille reaction.

properties

IUPAC Name

9-(2-phenylethyl)-9H-fluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18/c1-2-8-16(9-3-1)14-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQIDBGDPGPVLAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60488926
Record name 9-(2-Phenylethyl)-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60488926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(2-Phenylethyl)-9H-fluorene

CAS RN

10423-31-1
Record name 9-(2-Phenylethyl)-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60488926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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